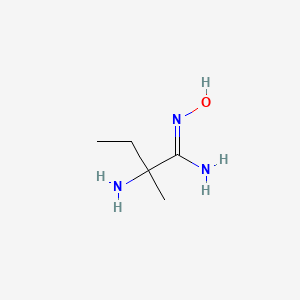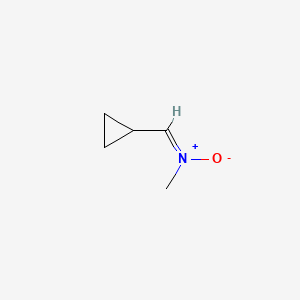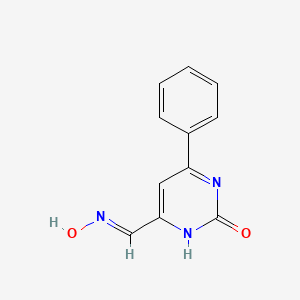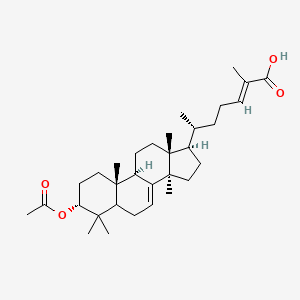![molecular formula C9H11N5 B13082914 1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both pyrazine and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromoethylpyrazine with imidazole in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or pyrazine rings.
Reduction: Reduced forms of the compound, often with hydrogen added to the nitrogen atoms.
Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors in the body, altering their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(1H-Imidazol-1-yl)propyl]pyrazine
- 1-(Pyrazin-2-yl)ethylidenehydrazine
- 2-(Pyrazin-2-yl)ethylamine
Uniqueness
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine is unique due to its specific combination of pyrazine and imidazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
1-(2-pyrazin-2-ylethyl)imidazol-2-amine |
InChI |
InChI=1S/C9H11N5/c10-9-13-4-6-14(9)5-1-8-7-11-2-3-12-8/h2-4,6-7H,1,5H2,(H2,10,13) |
InChI-Schlüssel |
WRGUGOGHVXLTFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)CCN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)






![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)






